3-Phenyl-d5-2-propenoic acid-3-d1
Overview
Description
3-Phenyl-d5-2-propenoic acid-3-d1, also known as trans-Cinnamic acid-β,2,3,4,5,6-d6, is a compound with the linear formula C6D5CD=CHCO2H . It has a molecular weight of 154.20 .
Molecular Structure Analysis
The molecular structure of 3-Phenyl-d5-2-propenoic acid-3-d1 is represented by the SMILES string [H]\C (=C (\ [2H])c1c ( [2H])c ( [2H])c ( [2H])c ( [2H])c1 [2H])C (O)=O .It has a boiling point of 300 °C and a melting point of 132-135 °C .
Scientific Research Applications
Synthesis and Characterization
3-Phenyl-d5-2-propenoic acid-3-d1, a derivative of cinnamic acid, plays a pivotal role in various synthesis and characterization studies. For instance, it has been used in the preparation of 18O-bilabelled acids via alkaline hydrolysis of styrylisoxazoles, showcasing its significance in the synthesis of isotopically labeled compounds for research in medicinal chemistry and pharmacology (Baracchi et al., 1986). Additionally, its involvement in the synthesis of benzoxazine end-capped molecules from renewable resources illustrates its potential in creating sustainable materials for various applications (Trejo-Machin et al., 2017).
Medicinal Research
In medicinal research, derivatives of 3-Phenyl-d5-2-propenoic acid-3-d1, like cinnamic acid and its analogues, have been explored for their anticancer properties. A comprehensive review highlights the synthetic antitumor agents based on cinnamic acid derivatives, underscoring their potential in anticancer research and the need for further exploration to optimize their biological and pharmacological effects (De et al., 2011). This showcases the compound's relevance in developing new therapeutic agents against cancer.
Photocatalytic Performance
Coordination compounds constructed from 3-Phenyl-d5-2-propenoic acid-3-d1 derivatives have shown promising photocatalytic activities, indicating potential applications in environmental remediation and green chemistry. For example, coordination compounds based on d10 metals and derivatives of 3-Phenyl-d5-2-propenoic acid have been synthesized and characterized for their optical properties and photocatalytic performance, revealing their efficiency in degrading pollutants under UV light irradiation (Wang et al., 2015).
Antimicrobial Activity
Research on phenolic acid phytochemicals, closely related to 3-Phenyl-d5-2-propenoic acid-3-d1, demonstrates their potential as chemical preservatives due to broad antimicrobial activity. Studies have focused on understanding the antibacterial mechanisms of such compounds against various pathogens, suggesting dual antibacterial targets of membrane and genomic DNA (Ning et al., 2017).
Safety And Hazards
properties
IUPAC Name |
(E)-3-deuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+/i1D,2D,3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYWAXJHAXSJNI-UMENIHJVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C/C(=O)O)/[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584104 | |
Record name | (2E)-3-(~2~H_5_)Phenyl(3-~2~H)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-d5-2-propenoic acid-3-d1 | |
CAS RN |
91453-04-2 | |
Record name | (2E)-3-(~2~H_5_)Phenyl(3-~2~H)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trans-cinnamic-β,2,3,4,5,6-D6_acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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